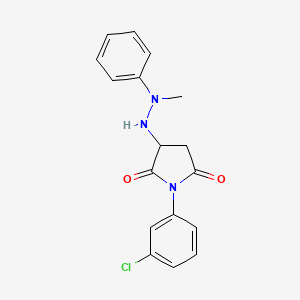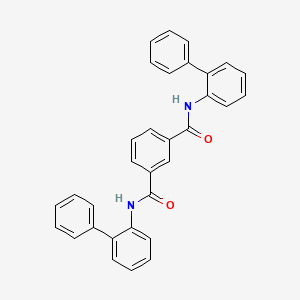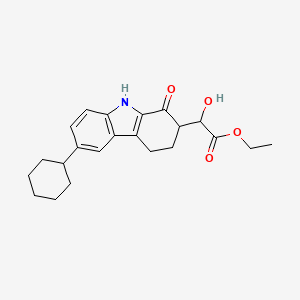
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine
Übersicht
Beschreibung
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, also known as MBMP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its effects on the central nervous system and its potential use in treating various neurological disorders.
Wirkmechanismus
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. This results in increased dopamine release in the brain, which can have various effects on behavior and cognition. Studies have also shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine are largely related to its effects on dopamine release and reuptake. Studies have shown that 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animals. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine in lab experiments include its relatively low toxicity profile and its ability to selectively target dopamine receptors. However, its effects on behavior and cognition can vary depending on the dose and duration of treatment, which can make it difficult to interpret results. Additionally, the synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine can be complex and time-consuming, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the optimal dose and duration of treatment, as well as potential side effects. Another area of interest is the development of more efficient synthesis methods for 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine, which could increase its availability for research purposes. Additionally, studies are needed to further elucidate the mechanism of action of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine and its effects on behavior and cognition.
Synthesemethoden
The synthesis of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-methylphenylpiperazine with 3-methylbutanoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure form of 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been the subject of various scientific studies due to its potential use as a therapeutic agent. Research has focused on its effects on the central nervous system, specifically its ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. 1-(3-methylbutanoyl)-4-(2-methylphenyl)piperazine has been shown to increase dopamine release in the brain, which may have therapeutic implications for disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQATYMWOCEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201180 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-82-8 | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)

![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)

![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)
